1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring a ketone group at position 5 and a carboxylic acid moiety at position 3. This article compares this compound with seven structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Properties
CAS No. |
1781879-43-3 |
|---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
PPEDTPKWSLTRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine-3-Carboxylic Acid Derivatives
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
- Procedure : Piperidine-3-carboxylic acid is treated with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane (DCM) at 0°C to room temperature.
- Yield : ~80–90% for analogous Boc-protected piperidine carboxylic acids.
Oxidation to Introduce the 5-Oxo Group
The 5-oxo functionality is introduced via oxidation of a secondary alcohol intermediate or through β-keto ester formation:
- Meldrum’s Acid Method :
- Piperidine-4-carboxylic acid derivatives react with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and EDC·HCl to form β-keto esters.
- Key Step : Methanolysis of the Meldrum’s acid adduct yields methyl 3-(N-Boc-piperidinyl)-β-keto esters.
- Conditions : Reflux in methanol with catalytic DMAP.
- Modified Masamune Procedure :
- Ethyl esters are converted to methyl 3-oxopropanoate groups via transesterification.
- Example : Ethyl ester 20 → methyl ester 21 (82% yield).
Hydrolysis to Carboxylic Acid
Ester intermediates are hydrolyzed to carboxylic acids under basic conditions:
- Procedure : Treatment with LiOH in THF/H₂O (1:1) at room temperature.
- Yield : Up to 91% for analogous piperidine-3-carboxylic acids.
- Characterization :
Alternative Route via Cyclization-Addition Cascades
Rhodium(II)-catalyzed cyclization-cycloaddition cascades enable efficient ring formation:
- Example : Deprotonation of piperidone 11 with n-butyllithium, followed by reaction with 2-iodoethyl benzyl ether, yields lactam 20 (70%).
- Key Intermediate : β-Keto ester 21 serves as a precursor for further functionalization.
Analytical Data and Characterization
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| SMILES | CC(OC(N1CCC(C(O)=O)CC1)=O)(C)C | |
| Log P (XLOGP3) | 1.13 | |
| Solubility (ESOL) | 4.48 mg/mL (0.0195 mol/L) |
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → rt | 80–90% | |
| β-Keto Ester Formation | Meldrum’s acid, EDC·HCl, DMAP, reflux | 82% | |
| Ester Hydrolysis | LiOH, THF/H₂O (1:1), rt | 91% |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The primary product is the free amine after removal of the tert-butoxycarbonyl group.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protection is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary distinction among analogs lies in the substituents at position 5 of the piperidine ring, which significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis based on available
Notes:
- The target compound (5-oxo substitution) likely exhibits intermediate polarity compared to analogs with hydrophobic (phenyl) or hydrophilic (morpholinyl) groups.
- Molecular weight correlates with substituent complexity, e.g., the methoxymethyl derivative (369.42 g/mol) is the heaviest .
Biological Activity
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid (CAS Number: 1781879-43-3) is an organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a piperidine ring and various functional groups, suggests diverse biological activities. This article explores its biological activity, including binding affinities, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula: C₁₁H₁₇NO₅
- Molecular Weight: 243.26 g/mol
- Purity: Typically ≥ 95% in commercial preparations
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors relevant to drug action. The following sections detail specific biological activities and findings from recent research.
Binding Affinity Studies
Research has focused on the compound's binding affinity to different receptors and enzymes. The following table summarizes key findings:
These studies suggest that modifications to the piperidine structure can significantly influence the compound's interaction with biological targets.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various piperidine derivatives, this compound demonstrated notable antiproliferative effects against human liver cancer cells. The compound was evaluated using the MTT assay, showing an IC50 value indicative of significant cytotoxicity.
Case Study 2: Enzyme Inhibition
A detailed investigation into the inhibition of angiotensin-converting enzyme (ACE) revealed that structural analogs of this compound exhibited varying degrees of ACE inhibitory activity. The highest activity was observed in compounds with specific substitutions on the piperidine ring, highlighting the importance of structural modifications in enhancing bioactivity.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound has been crucial in understanding its biological activity. The following points summarize key insights:
- Piperidine Ring Modifications: Alterations to the piperidine moiety can enhance binding affinity to target proteins.
- Functional Group Influence: Different functional groups attached to the piperidine ring significantly affect both solubility and bioactivity.
- Stereochemistry: The stereochemical configuration plays a vital role in determining the pharmacological profile of related compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group on a piperidine precursor to enhance stability during subsequent reactions .
- Step 2 : Introduction of the oxo (keto) group at the 5-position via oxidation using reagents like potassium permanganate under controlled acidic/basic conditions .
- Step 3 : Functionalization at the 3-position with a carboxylic acid group, often achieved through hydrolysis of esters or selective oxidation of alcohols .
- Purification : Column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR Spectroscopy : - and -NMR to confirm the Boc group, piperidine ring conformation, and carboxylic acid proton environment .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to maintain stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Atmosphere : Use inert gas (argon/nitrogen) to minimize oxidation of the carboxylic acid moiety .
- Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the piperidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent Selection : Replace traditional solvents (DMF, THF) with greener alternatives like 2-MeTHF to enhance solubility while reducing environmental impact .
- Catalysis : Use palladium or nickel catalysts for selective functionalization, minimizing side reactions .
- Temperature Control : Employ flow microreactors for precise thermal regulation during exothermic steps (e.g., Boc deprotection) .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor binding) be resolved?
- Competitive Binding Assays : Compare IC values under standardized conditions (pH 7.4, 37°C) to isolate target-specific interactions .
- Structural Analysis : X-ray crystallography or molecular docking studies to map binding sites and identify steric/electronic conflicts .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects caused by degradation products .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Carboxylic Acid Modifications : Convert to amides or esters via coupling reagents (EDC/HOBt) to assess bioavailability .
- Piperidine Ring Substitutions : Introduce halogens or alkyl groups at the 4-position via Suzuki-Miyaura cross-coupling to alter steric bulk .
- Boc Replacement : Substitute with alternative protecting groups (Fmoc, Cbz) to study stability in physiological environments .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, forming 5-oxopiperidine-3-carboxylic acid .
- Neutral/Basic Conditions (pH 7–9) : Carboxylic acid remains stable, but the oxo group may undergo keto-enol tautomerism, altering reactivity .
- Mitigation : Buffered solutions (PBS, pH 7.4) are recommended for biological assays to maintain integrity .
Q. What are the potential applications in drug discovery pipelines?
- Scaffold for Protease Inhibitors : The piperidine-carboxylic acid core mimics transition states in enzymatic cleavage reactions .
- Peptidomimetic Design : Use as a rigid backbone to constrain peptide conformations, enhancing target selectivity .
- Prodrug Development : Esterify the carboxylic acid for improved membrane permeability, with in vivo hydrolysis releasing the active form .
Safety and Handling
Q. What personal protective equipment (PPE) is required for safe handling?
Q. How should spills or accidental exposure be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
